3-Hydroxyphenylboric acid
Description
Overview of Boronic Acid Chemistry
The chemistry of boronic acids is fundamentally dictated by the unique electronic nature of the boron atom. These compounds are integral to a range of chemical applications, from catalysis to the development of sensors. researchgate.net
Structurally, boronic acids are trivalent boron-containing organic compounds with one alkyl or aryl substituent and two hydroxyl groups. scispace.com The boron atom in a boronic acid is sp2-hybridized and possesses a vacant p-orbital, which makes it electron-deficient with only six valence electrons. scispace.commusechem.com This electron deficiency confers Lewis acidic character, allowing boronic acids to accept a pair of electrons from a Lewis base. musechem.comacs.org This interaction leads to the formation of a tetrahedral boronate species. musechem.com The Lewis acidity of boronic acids can be tuned by the substituents on the aryl ring; electron-withdrawing groups increase acidity, while sterically hindering groups can decrease it. acs.org
A defining characteristic of boronic acids is their ability to form reversible covalent bonds with diols (compounds containing two hydroxyl groups). nih.govacs.org This reaction, which forms cyclic boronate esters, is particularly efficient with 1,2-diols and is reversible under specific conditions, such as changes in pH. acs.orgresearchgate.net This dynamic covalent chemistry is the foundation for many of their applications, including the development of sensors for saccharides (which are rich in diol functionalities) and the construction of self-healing materials and responsive molecular assemblies. nih.govacs.orgrsc.org
Unique Structural and Electronic Features of 3-Hydroxyphenylboronic Acid
3-Hydroxyphenylboronic acid, also known as 3-hydroxybenzeneboronic acid, possesses the molecular formula C₆H₇BO₃. It typically appears as a pink to grey or tan crystalline powder. The presence of both a boronic acid and a hydroxyl group on the same phenyl ring gives rise to distinct properties.
| Property | Value |
| Molecular Formula | C₆H₇BO₃ |
| Molecular Weight | 137.93 g/mol |
| CAS Number | 87199-18-6 |
| Melting Point | 210-213 °C (decomposes) |
| Appearance | Pink to grey to tan crystalline powder |
| Sources: sigmaaldrich.comchemicalbook.comthermofisher.com |
The hydroxyl group at the meta-position of the phenyl ring in 3-hydroxyphenylboronic acid influences the electronic properties and reactivity of the boronic acid moiety. The hydroxyl group can affect the Lewis acidity of the boron center through its electronic effects on the aromatic ring. researchgate.net Research has shown that the position of a substituent on the phenyl ring of a boronic acid can impact its acidity and its tendency to form boroxines (anhydrides of boronic acids). researchgate.net In the context of polybenzoxazine composites, the hydroxyl groups of 3-hydroxyphenylboronic acid have been shown to participate in condensation reactions, leading to highly cross-linked structures with improved thermal properties. researchgate.netmetu.edu.tr
| Isomer | Position of -OH Group |
| 2-Hydroxyphenylboronic acid | ortho |
| 3-Hydroxyphenylboronic acid | meta |
| 4-Hydroxyphenylboronic acid | para |
| Sources: google.com |
Historical Context and Evolution of Research on Phenolic Boronic Acids
The history of boronic acid chemistry dates back to 1860 with the first synthesis of ethylboronic acid by Frankland. scispace.comwiley-vch.de However, it is over the last few decades that boronic acids, and specifically phenolic boronic acids, have risen from being chemical curiosities to indispensable tools in synthetic chemistry. wiley-vch.de Initially, much of the focus was on their application in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.
More recent research has expanded to explore the unique properties imparted by the phenolic group. This has led to the use of hydroxyphenylboronic acids in the synthesis of advanced materials like boron-containing polymers and in the development of sensors. chemimpex.comnwpii.com For example, 3-hydroxyphenylboronic acid has been used to create polymers for the electrochemical detection of sugars and to synthesize carbon quantum dots for use as selective fructose (B13574) sensors. sigmaaldrich.comnwpii.comsigmaaldrich.com The evolution of research highlights a shift from viewing these compounds merely as synthetic intermediates to recognizing their potential as functional molecules in their own right, with applications in materials science and diagnostics. researchgate.net
Scope and Academic Relevance of 3-Hydroxyphenylboronic Acid in Modern Chemical Research
The academic relevance of 3-Hydroxyphenylboronic acid is extensive, with its unique structure being exploited across diverse fields of chemical research. Its utility stems from its role as a versatile intermediate and a functional component in the development of advanced materials and analytical tools. chemimpex.comsigmaaldrich.com
Key areas of research where 3-Hydroxyphenylboronic acid is prominently featured include:
Palladium-Catalyzed Cross-Coupling: The compound is a cornerstone reagent in Suzuki-Miyaura coupling reactions. sigmaaldrich.com This reaction is fundamental for creating carbon-carbon bonds to assemble complex biaryl structures, which are common motifs in pharmaceuticals and organic materials. chemimpex.com Research has focused on optimizing reaction conditions, for instance, using palladium diacetate with potassium carbonate to achieve high yields under mild, ambient temperature conditions.
Materials Science and Polymer Chemistry: 3-Hydroxyphenylboronic acid serves as a monomer in the synthesis of novel polymers. A significant research application is its use in the hydrothermal polymerization with formaldehyde (B43269) and ammonia (B1221849) to create boron and nitrogen-doped polymer nano- and microspheres. sigmaaldrich.comsigmaaldrich.com These advanced materials possess unique properties suitable for applications in catalysis and energy storage. Its ability to be incorporated into boron-containing polymers is also explored for creating materials with specific thermal and mechanical properties for nanotechnology. chemimpex.com
Sensor Technology: The ability of the boronic acid group to form reversible covalent bonds with diols is heavily exploited in sensor development. chemimpex.com
Fructose Detection: Researchers have successfully synthesized carbon quantum dots from 3-Hydroxyphenylboronic acid. nih.gov These quantum dots act as selective fluorescent sensors for fructose, with one study reporting a detection limit of 2.04 mM through a fluorescence quenching mechanism. nih.gov
Dopamine (B1211576) Detection: The compound has been used to develop sensitive and stable fluorescent assays for the neurotransmitter dopamine. acs.org By reacting with the cis-diol structure of dopamine, it forms a fluorescent product, enabling detection with limits as low as 0.4 nM. acs.org This has practical applications in analyzing biological fluids like urine and cerebrospinal fluid. acs.org
Electrochemical Biosensors: It is also used in the fabrication of modified electrodes for electrochemical biosensors, for example, in the non-enzymatic detection of glucose.
The sustained interest in 3-Hydroxyphenylboronic acid is driven by its adaptability in synthetic chemistry and its direct applicability in creating functional systems for sensing and materials science.
Table 2: Summary of Research Applications for 3-Hydroxyphenylboronic acid
| Research Area | Specific Application | Detailed Research Findings |
| Organic Synthesis | Suzuki-Miyaura Coupling | Serves as a key reagent for reacting with aryl halides in the presence of a palladium catalyst to form C-C bonds, essential for synthesizing biaryls. sigmaaldrich.com |
| Materials Science | Synthesis of Doped Polymers | Used in hydrothermal polymerization with formaldehyde and ammonia to produce boron/nitrogen-doped polymer nano/microspheres. sigmaaldrich.comsigmaaldrich.com |
| Sensor Technology | Fluorescent Fructose Sensor | Carbon quantum dots prepared from the compound enable selective fructose quantification with a reported detection limit of 2.04 mM. nih.gov |
| Sensor Technology | Fluorescent Dopamine Sensor | Functions as a probe that reacts with dopamine to form a fluorescent compound, allowing for highly sensitive detection (0.4 nM limit). acs.org |
| Biosensor Development | Electrochemical Biosensors | Employed in the development of modified electrodes for the detection of biomolecules that contain diol groups. sigmaaldrich.comsigmaaldrich.com |
Properties
Molecular Formula |
C6H7BO4 |
|---|---|
Molecular Weight |
153.93 g/mol |
IUPAC Name |
(3-hydroxyphenoxy)boronic acid |
InChI |
InChI=1S/C6H7BO4/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4,8-10H |
InChI Key |
CVISDVLTGPAQGC-UHFFFAOYSA-N |
Canonical SMILES |
B(O)(O)OC1=CC=CC(=C1)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Hydroxyphenylboric Acid and Its Functionalized Derivatives
Established Synthetic Routes to 3-Hydroxyphenylboric Acid
Several well-established methods are routinely employed for the synthesis of 3-hydroxyphenylboronic acid, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.
Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a cornerstone for the formation of carbon-carbon bonds and are instrumental in the synthesis of arylboronic acids. libretexts.orgnih.gov This reaction typically involves the coupling of an organoboron compound, such as a boronic acid or its ester, with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgorganic-synthesis.com The catalytic cycle proceeds through three key steps: oxidative addition of the organohalide to the Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
While often used to synthesize biaryl compounds using a pre-existing boronic acid, the principles of palladium catalysis are also applied to synthesize the boronic acids themselves. A common approach involves the palladium-catalyzed borylation of aryl halides or triflates with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govorganic-chemistry.org
Table 1: Key Components in Palladium-Catalyzed Borylation
| Component | Example(s) | Role in Reaction |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄ | Facilitates the oxidative addition and reductive elimination steps. organic-synthesis.comcitedrive.com |
| Ligand | X-Phos, PPh₃, dppf | Stabilizes the palladium center and influences catalytic activity. nih.gov |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂), Tetrahydroxydiboron (B₂(OH)₄) | Provides the boronyl group for introduction onto the aromatic ring. nih.gov |
| Base | KOAc, K₂CO₃, Cs₂CO₃ | Activates the organoboron species and facilitates transmetalation. nih.govorganic-synthesis.com |
| Starting Material | 3-Bromophenol (B21344), 3-Chlorophenol | The aromatic scaffold to be borylated. |
The reaction tolerates a wide range of functional groups, although the phenolic hydroxyl group in precursors like 3-bromophenol may require protection to prevent side reactions. nih.govgre.ac.uk
Lithiation-Boronation Sequences
Lithiation followed by borylation is a powerful and highly regioselective method for the synthesis of arylboronic acids. bris.ac.uk This strategy often employs directed ortho-metalation (DoM), where a functional group on the aromatic ring directs the deprotonation by an organolithium reagent to an adjacent position. wikipedia.org The resulting aryllithium intermediate is then quenched with an electrophilic boron source, such as trimethyl borate (B1201080) or triisopropyl borate, to form the boronic acid after acidic workup. organic-chemistry.org
For the synthesis of 3-hydroxyphenylboronic acid, the hydroxyl group itself is a poor directing group. Therefore, it is typically converted into a more effective directed metalation group (DMG), such as a methoxy, carbamate, or amide group. wikipedia.orgorganic-chemistry.orgscribd.com These groups chelate to the lithium atom of the organolithium reagent, directing deprotonation to the ortho position. wikipedia.org
Table 2: Common Directed Metalation Groups (DMGs) and Reaction Parameters
| Directed Metalation Group (DMG) | Organolithium Reagent | Boron Electrophile |
| Methoxy (-OMe) | n-BuLi, s-BuLi | B(OMe)₃, B(OiPr)₃ |
| Carbamate (-OCONR₂) | s-BuLi/TMEDA | B(OiPr)₃ |
| Amide (-CONR₂) | n-BuLi, s-BuLi | B(OMe)₃ |
The sequence offers excellent regiocontrol, allowing for the synthesis of specifically substituted arylboronic acids that might be difficult to access through other methods. uwindsor.caunblog.fr The choice of the organolithium reagent and reaction conditions is crucial to achieve the desired lithiation without competing side reactions. nih.govscispace.com
Grignard Reagent Approaches
The use of Grignard reagents provides a classic and effective route to arylboronic acids. mnstate.edu This method involves the formation of an arylmagnesium halide (Grignard reagent) from the corresponding aryl halide, which is then reacted with a boron electrophile, typically a trialkyl borate. miracosta.edu Subsequent hydrolysis of the resulting boronate ester yields the desired boronic acid. researchgate.net
For the synthesis of 3-hydroxyphenylboronic acid, the starting material is typically 3-bromophenol. google.com Due to the acidic nature of the phenolic proton, it will react with the Grignard reagent. Therefore, either an excess of the Grignard reagent must be used, or more commonly, the hydroxyl group is protected prior to the Grignard formation. miracosta.edugoogle.com
A general reaction sequence is as follows:
Protection: The hydroxyl group of 3-bromophenol is protected, for example, as a silyl (B83357) ether or benzyl (B1604629) ether. google.com
Grignard Formation: The protected 3-bromophenol is reacted with magnesium metal in an ethereal solvent like THF or diethyl ether to form the Grignard reagent. miracosta.edugoogle.com
Borylation: The Grignard reagent is then added to a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperatures. google.com
Deprotection and Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions, which also removes the protecting group, to afford 3-hydroxyphenylboronic acid. google.com
This method is robust and can be performed on a large scale, making it a valuable tool in organic synthesis. google.com
Novel and Green Synthesis Approaches
In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign methods for the synthesis of 3-hydroxyphenylboronic acid and its derivatives.
Hydrothermal Methods for Direct Synthesis or Derived Materials
Hydrothermal synthesis, a technique that utilizes water as a solvent at elevated temperatures and pressures, is emerging as a green alternative for the preparation of various materials. While direct hydrothermal synthesis of 3-hydroxyphenylboronic acid is not widely reported, this method has been successfully employed to create functional materials derived from it.
For example, 3-hydroxyphenylboronic acid has been used as a precursor in the hydrothermal polymerization with formaldehyde (B43269) and ammonia (B1221849) to synthesize boron and nitrogen co-doped polymer nano- and microspheres. sigmaaldrich.com This approach highlights the utility of 3-hydroxyphenylboronic acid in creating advanced materials under environmentally friendly conditions.
The key features of hydrothermal methods include:
Use of water as a solvent: This eliminates the need for volatile and often toxic organic solvents.
Closed system: Reactions are carried out in a sealed vessel, preventing the release of volatile compounds.
Unique reaction environment: The high temperature and pressure can lead to the formation of products with unique properties.
Further research in this area may lead to direct and greener synthetic routes to 3-hydroxyphenylboronic acid itself, potentially by the direct hydroxylation or borylation of aromatic precursors under hydrothermal conditions.
Biocatalytic or Chemoenzymatic Pathways
While the direct biocatalytic synthesis of 3-hydroxyphenylboronic acid is not yet a widely established method, the field of biocatalysis is making significant strides in reactions involving boronic acids. Enzymes are being explored for their potential to offer highly selective and efficient transformations under mild conditions, which aligns with the principles of green chemistry.
Recent research has demonstrated the potential of engineered enzymes, such as protoglobin nitrene transferases, to catalyze the amination of aryl boronic acids. caltech.edu This process yields a variety of anilines with high efficiency, using hydroxylamine (B1172632) as the nitrogen source and producing only water and boric acid as byproducts. caltech.edu Such advancements highlight the growing potential of biocatalysis to functionalize boronic acids, offering a pathway that could be adapted for derivatives of 3-hydroxyphenylboronic acid in the future. The key advantage of enzymatic approaches lies in their potential for high stereo- and regioselectivity, which is often difficult to achieve with traditional chemical catalysts. caltech.edu
Atom Economy and Waste Minimization in Synthesis
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comwikipedia.org In the synthesis of 3-hydroxyphenylboronic acid and its derivatives, maximizing atom economy is crucial for developing sustainable and environmentally friendly processes. jocpr.com
Traditional methods for synthesizing arylboronic acids, such as those involving Grignard reagents and trialkyl borates, often have lower atom economies due to the formation of stoichiometric byproducts. google.com For instance, the use of a Grignard reagent (ArMgX) with a trialkyl borate (B(OR)₃) generates ROMgX as a byproduct for every molecule of the desired arylboronic acid ester formed. google.com
Modern synthetic strategies aim to improve atom economy by utilizing catalytic methods. For example, palladium-catalyzed borylation reactions of aryl halides with diboronic acid reagents can offer higher efficiency and generate less waste. nih.govorganic-chemistry.org These catalytic approaches often proceed with high yields and can be performed under milder conditions, further contributing to waste minimization. rsc.org The ideal synthetic route would involve the direct C-H borylation of phenol (B47542), which would theoretically have a 100% atom economy, but this remains a significant challenge in synthetic chemistry.
Below is a table comparing the theoretical atom economy of different synthetic approaches to arylboronic acids:
| Synthetic Method | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
| Grignard Method | Aryl Halide, Mg, Trialkyl Borate | Arylboronic Acid | Magnesium Halide, Alcohol | < 50% |
| Miyaura Borylation | Aryl Halide, Bis(pinacolato)diboron, Base, Catalyst | Arylboronic Ester | Halide Salt, Base Salt | ~60-80% |
| C-H Borylation | Arene, Borylation Reagent, Catalyst | Arylboronic Ester | H₂ | ~90-100% |
Synthesis of Advanced 3-Hydroxyphenylboronic Acid Derivatives
Strategies for Oligomeric and Polymeric 3-Hydroxyphenylboronic Acid Structures
3-Hydroxyphenylboronic acid can serve as a monomer for the synthesis of oligomeric and polymeric structures. sigmaaldrich.comsigmaaldrich.com These materials are of interest for applications in sensors, drug delivery, and materials science. nih.govresearchgate.net One common strategy for polymerization is through condensation reactions. For instance, 3-hydroxyphenylboronic acid can undergo hydrothermal polymerization with formaldehyde and ammonia to synthesize boron and nitrogen-doped polymer nano/microspheres. sigmaaldrich.comsigmaaldrich.com
Another approach involves incorporating the 3-hydroxyphenylboronic acid moiety into a polymer backbone via reactions like Suzuki-Miyaura coupling. sigmaaldrich.comsigmaaldrich.com This allows for the creation of conjugated polymers with specific electronic and optical properties. For example, a block copolymer containing poly(3-acrylamidophenylboronic acid) has been synthesized for use in glucose-responsive nanoparticles. nih.gov
The synthesis of these polymeric structures often involves the following steps:
Monomer Synthesis: Functionalization of 3-hydroxyphenylboronic acid to introduce polymerizable groups.
Polymerization: Utilizing techniques such as radical polymerization, condensation polymerization, or cross-coupling reactions.
Characterization: Analysis of the resulting polymer's molecular weight, structure, and properties.
Incorporation of 3-Hydroxyphenylboronic Acid into Complex Molecular Architectures
The unique reactivity of the boronic acid group makes 3-hydroxyphenylboronic acid a valuable building block for incorporation into complex molecular architectures. nih.gov It is frequently used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. nih.govsigmaaldrich.com This enables the construction of intricate molecular scaffolds found in pharmaceuticals, natural products, and advanced materials.
For example, the boronic acid functional group can act as a linchpin, connecting different molecular fragments. This is particularly useful in fragment-based drug discovery, where small, simple molecules are linked together to create more complex and potent drug candidates. The hydroxyl group on the phenyl ring provides an additional site for functionalization, allowing for the attachment of other molecular components through ether or ester linkages.
Multi-Component Reactions Involving 3-Hydroxyphenylboronic Acid as a Building Block
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. mdpi.com These reactions are highly efficient and align with the principles of green chemistry due to their high atom economy and reduction of intermediate separation and purification steps. mdpi.com
3-Hydroxyphenylboronic acid and its derivatives can be employed as key building blocks in various MCRs. researchgate.net For instance, boronic acids can participate in Petasis-type reactions, which involve the reaction of an amine, an aldehyde, and a vinyl- or arylboronic acid to form substituted amines. The boronic acid moiety is also compatible with several isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, allowing for the rapid synthesis of diverse libraries of complex molecules. nih.gov
A notable example is the one-pot, three-component reaction of a salicylaldehyde, an aminobenzenecarboxylic acid, and a boronic acid to synthesize novel fluorescent iminoboronates. mdpi.comresearchgate.net This demonstrates the utility of boronic acids in creating structurally complex and functionally interesting molecules in a highly efficient manner.
Chemical Reactivity and Mechanistic Insights of 3 Hydroxyphenylboric Acid
Boronate Ester Formation and Dissociation Kinetics
3-Hydroxyphenylboric acid, like other boronic acids, engages in reversible covalent bonding with diols to form cyclic boronate esters. nih.gov This reactivity is foundational to its application in sensors and dynamic materials. The formation and dissociation of these esters are governed by specific thermodynamic and kinetic principles, heavily influenced by environmental factors such as pH.
The interaction between boronic acids and diols, such as those found in saccharides, is a dynamic equilibrium involving the formation of five- or six-membered cyclic esters. nih.gov The stability and formation rate of these esters are dependent on the structure of the diol. For instance, cis-1,2- and -1,3-diols, which are common in saccharides, form particularly stable cyclic boronate esters. nih.gov
| Diol/Polyol | Binding Affinity (Keq, M-1) | Forward Rate Constant (kf, M-1s-1) | Reverse Rate Constant (kr, s-1) |
|---|---|---|---|
| Neopentylglycol (NP) | 15.2 ± 0.3 | 14 ± 1 | 0.9 ± 0.1 |
| cis-1,2-cyclopentanediol (B1582340) (CP) | 59 ± 2 | 0.07 ± 0.01 | 0.0012 ± 0.0001 |
| Tris(hydroxymethyl)aminomethane (Tris) | 67 ± 2 | 5.8 ± 0.3 | 0.086 ± 0.003 |
| Sorbitol | 145 ± 4 | 18 ± 1 | 0.12 ± 0.01 |
Data adapted from studies on phenylboronic acid, illustrating the influence of diol structure on binding thermodynamics and kinetics. nsf.gov
As the table demonstrates, the rigid, pre-organized structure of cis-1,2-cyclopentanediol results in a higher binding affinity compared to the more flexible neopentylglycol, but its reaction kinetics are significantly slower. nsf.gov Increasing the number of hydroxyl groups, as seen with Tris and sorbitol, enhances the binding affinity. nsf.gov The general trend for binding affinity with various sugars often follows the order of D-fructose > D-tagatose > D-mannose > D-glucose, which correlates with the "on" rate of the binding process. nih.gov
The equilibrium of boronate ester formation is highly dependent on pH. researchgate.net Boronic acids are Lewis acids that exist in a pH-dependent equilibrium between a neutral, trigonal planar form (R-B(OH)₂) and an anionic, tetrahedral boronate form (R-B(OH)₃⁻). nih.gov The tetrahedral form is generally more reactive towards diols, facilitating faster ligand exchange. nih.gov
While this compound itself lacks the functionality for intramolecular dative bonding, the principles of reactivity modulation through such interactions are well-established in closely related compounds, particularly ortho-aminomethylphenylboronic acids. nih.gov In these systems, an intramolecular dative bond can form between the nitrogen of the amino group and the boron atom. nih.gov
This B-N interaction has several significant effects on reactivity:
Lowered pKₐ : The electron-withdrawing effect of the proximal ammonium (B1175870) group lowers the pKₐ of the boronic acid. This shifts the equilibrium towards the more reactive anionic tetrahedral boronate form at a lower pH (e.g., physiological pH), thereby enhancing diol affinity under these conditions. nih.govnih.gov
Stabilization of the Ester : The formation of a five-membered ring upon diol binding can be further stabilized by the B-N dative bond. The pyramidalization of the boron atom upon ester formation is geometrically favorable for stronger Lewis acid-base coordination with the neighboring nitrogen. nih.gov
Catalysis of Esterification : The aminomethyl group can act as a general acid-base catalyst. The ammonium form can facilitate the rate-determining departure of a solvent molecule from the boron center (general-acid catalysis), while the resulting amine can deliver the incoming diol (general-base catalysis). nih.govscispace.com
These dative bonds are generally weaker and longer than corresponding covalent C-C bonds but play a crucial role in pre-organizing the receptor and modulating the electronic properties of the boron center to enhance binding and reactivity. nih.gov
Participation in Name Reactions and Catalytic Cycles
3-Hydroxyphenylboronic acid is a valuable reagent in synthetic organic chemistry, primarily for its role in forming new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. sigmaaldrich.comsigmaaldrich.com
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, creating a C-C bond between an organoboron species and an organohalide. musechem.comwikipedia.org 3-Hydroxyphenylboronic acid serves as the organoboron component in this palladium-catalyzed cycle. sigmaaldrich.comsigmaaldrich.com The mechanism involves three key steps:
Oxidative Addition : The catalytic cycle begins with the oxidative addition of the organohalide (R¹-X) to a Pd(0) complex, forming a Pd(II) intermediate. musechem.comwikipedia.org This step typically proceeds with retention of stereochemistry for vinyl halides. wikipedia.org
Transmetalation : This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., carbonate, hydroxide). wikipedia.orgorganic-chemistry.org The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [HOC₆H₄B(OH)₃]⁻). This "ate" complex then transfers its hydroxyphenyl group to the Pd(II) center, displacing the halide and forming a new organopalladium(II) complex. wikipedia.org
Reductive Elimination : The final step involves the reductive elimination of the two organic groups (R¹ and the hydroxyphenyl group) from the palladium complex. This forms the desired biaryl product (R¹-C₆H₄OH) and regenerates the Pd(0) catalyst, allowing the cycle to continue. musechem.comwikipedia.org
The stability, low toxicity, and commercial availability of boronic acids like this compound make the Suzuki-Miyaura reaction a widely used and powerful synthetic tool. nih.gov
The Petasis reaction, also known as the Petasis borono-Mannich reaction, is a multicomponent transformation that combines an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid to synthesize substituted amines. organic-chemistry.orgwikipedia.orgorganic-chemistry.org
In this reaction, 3-hydroxyphenylboronic acid acts as the source of the nucleophilic hydroxyphenyl group. nih.gov The proposed mechanism involves several equilibrium steps:
Condensation of the amine and the aldehyde to form an iminium ion intermediate.
Formation of a tetracoordinate "ate" complex between the boronic acid and the hydroxyl group of an α-hydroxy acid (like glyoxylic acid) or the carbonyl oxygen. organic-chemistry.orgnih.gov
The key step involves the irreversible transfer of the hydroxyphenyl group from the boron atom to the electrophilic carbon of the iminium ion. organic-chemistry.org This transfer can be intramolecular, proceeding through a coordinated adduct. organic-chemistry.org
Subsequent hydrolysis yields the final α-substituted amine product.
The scope of the Petasis reaction is broad, but the reactivity of the boronic acid component is influenced by its electronic properties. While electron-rich arylboronic acids often show high reactivity, phenylboronic acids with electron-withdrawing groups at the 3-position can result in low conversion rates. nih.gov In one study, 3-hydroxyphenylboronic acid was reported to give the desired Petasis product in a poor yield compared to unsubstituted phenylboronic acid, highlighting the subtle electronic effects on this transformation. nih.govacs.org
Electrophilic and Nucleophilic Reactivity of the Boron Center
The boron atom in 3-hydroxyphenylboronic acid is trigonal planar with an sp² hybridization and possesses a vacant p-orbital, making it an effective Lewis acid. researchgate.netnih.gov This inherent electrophilicity allows it to readily interact with Lewis bases (nucleophiles), such as hydroxide (B78521) ions, amines, or alcohols. This interaction leads to the formation of a tetracoordinate boronate species, commonly referred to as an "ate" complex. nih.govwikipedia.org In this complex, the boron atom adopts a tetrahedral geometry with sp³ hybridization and acquires a formal negative charge. researchgate.netic.ac.uk
The formation of an "ate" complex is a critical activation step in many reactions involving boronic acids. nih.gov For instance, in the context of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the reaction is typically performed in the presence of a base. nih.govnih.gov The base reacts with the boronic acid to form the boronate "ate" complex, [ArB(OH)₃]⁻. This process significantly increases the nucleophilicity of the organic group (the 3-hydroxyphenyl moiety) attached to the boron, thereby facilitating its transfer to the palladium center during the transmetalation step. nih.gov The equilibrium between the neutral trigonal acid and the anionic tetrahedral "ate" complex is pH-dependent, with the formation of the "ate" complex being favored at higher pH values. nih.gov
The transfer of the organic substituent from the boron atom is the cornerstone of the synthetic utility of boronic acids. wikipedia.org This transfer can occur through several mechanistic pathways, largely dictated by the reaction type and conditions.
Transmetalation: In transition metal-catalyzed cross-coupling reactions, the organic group is transferred from the boron to the metal catalyst (e.g., palladium). nih.govnih.gov As mentioned, this process is typically preceded by the formation of an "ate" complex. ic.ac.uk The activated boronate transfers its aryl group to the Pd(II) center, displacing a halide or other ligand, to form an organopalladium intermediate which then proceeds through the catalytic cycle. nih.gov
Migration to an Adjacent Atom: In another class of reactions, the organic group migrates from the boron atom to an adjacent atom within the same molecule. This is often observed in the reactions of boron "ate" complexes with electrophiles. For example, in the homologization of boronic esters, an alkyl group can migrate from the boron to an adjacent carbon atom. wikipedia.org A similar principle applies in the Petasis reaction, which involves the transfer of an organic group from a boronate to a carbon atom. wikipedia.org
The 3-hydroxyphenyl group of 3-hydroxyphenylboronic acid is transferred in these processes. The electronic nature of this group, influenced by the hydroxyl substituent, can affect the rate and efficiency of the transfer. Electron-donating groups on the aryl ring generally facilitate the transfer by increasing the electron density on the carbon atom bonded to boron, making it more nucleophilic.
Stability and Degradation Pathways Relevant to Reactivity
Protodeboronation is a common and often undesirable side reaction in which the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the loss of the boronic acid functionality. wikipedia.org The susceptibility of 3-hydroxyphenylboronic acid to this degradation pathway is highly dependent on the reaction conditions, particularly the pH of the medium. nih.govnih.gov
Mechanistic studies have revealed several distinct pathways for protodeboronation in aqueous environments: wikipedia.org
Acid-Catalyzed Pathway: Under acidic conditions, the reaction can be catalyzed by a general acid. This mechanism involves the protonation of one of the hydroxyl groups on the boron, followed by the cleavage of the C-B bond, where water acts as the proton source for the aryl ring.
Base-Catalyzed Pathway: In basic media, a pre-equilibrium exists between the boronic acid and its corresponding boronate "ate" complex. wikipedia.org The rate-limiting step is then the reaction of this boronate with water, which acts as the proton source to cleave the C-B bond. wikipedia.org
pH-Dependent Self-Catalysis: For some arylboronic acids, protodeboronation rates reach a maximum when the pH is close to the pKa of the boronic acid. nih.govnih.gov This phenomenon is attributed to a self-catalyzed pathway where a molecule of the neutral boronic acid catalyzes the breakdown of its own conjugate base (the boronate). nih.gov
The presence of the electron-donating hydroxyl group at the meta-position on the phenyl ring of 3-hydroxyphenylboronic acid influences its stability towards protodeboronation. Electron-donating substituents can accelerate base-mediated protodeboronation by stabilizing the transition state leading to C-B bond cleavage. acs.org
Table 2: Major Protodeboronation Pathways
| Pathway | Conditions | Key Reactant Species | Proton Source |
|---|---|---|---|
| Acid-Catalyzed | Acidic (low pH) | ArB(OH)₂ | H₃O⁺ / General Acid |
| Base-Catalyzed | Basic (high pH) | [ArB(OH)₃]⁻ | H₂O |
| Self-Catalyzed | pH ≈ pKa | ArB(OH)₂ and [ArB(OH)₃]⁻ | H₂O |
Oxidative Stability of Boronic Acid Moiety in Context of its Phenolic Group
Boronic acids are susceptible to oxidation, which converts the boronic acid into the corresponding alcohol (a phenol (B47542) in the case of arylboronic acids) and boric acid. pnas.org The mechanism of this oxidative deboronation involves the nucleophilic attack of an oxidizing agent, such as a reactive oxygen species (ROS) like hydrogen peroxide, on the empty p-orbital of the boron atom. pnas.org This is followed by the migration of the aryl group from the boron to the oxygen atom, forming a labile borate (B1201080) ester, which is then rapidly hydrolyzed. pnas.org The rate of oxidation is often pH-dependent and can be significant at physiological pH. nih.govnih.gov
The case of 3-hydroxyphenylboronic acid is particularly complex due to the presence of two oxidizable sites: the boronic acid moiety and the phenolic hydroxyl group. The phenolic group itself is known to be susceptible to oxidation, which can lead to the formation of quinone-type structures and other degradation products. This dual reactivity means that under oxidative conditions, a complex mixture of products could be formed.
The electronic properties of the phenolic group can also influence the oxidative stability of the boronic acid. The electron-donating nature of the hydroxyl group may increase the electron density at the boron center, potentially making it more susceptible to oxidation. Research has shown that diminishing the electron density on the boron atom, for instance by forming an intramolecular complex with a pendant carboxyl group, can dramatically increase oxidative stability. pnas.orgnih.govnih.gov Therefore, the inherent electronic characteristics of 3-hydroxyphenylboronic acid, with its electron-donating substituent, may render it more prone to oxidation compared to phenylboronic acid or derivatives with electron-withdrawing groups.
Coordination and Supramolecular Chemistry Involving 3 Hydroxyphenylboric Acid
Molecular Recognition of Diols and Polyols
The primary mechanism for the molecular recognition of diols and polyols by 3-hydroxyphenylboronic acid is the formation of boronate esters. This reversible covalent interaction is particularly effective with compounds containing 1,2- or 1,3-diol moieties, such as those found in carbohydrates.
3-Hydroxyphenylboronic acid has demonstrated a notable ability to selectively bind to certain carbohydrates. This selectivity is influenced by factors such as the pH of the solution and the stereochemistry of the diol. For instance, sensors developed from carbon quantum dots based on 3-hydroxyphenylboronic acid have shown selective fluorescence quenching for fructose (B13574), allowing for its quantification. nih.govsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comresearchgate.net In a study, the sensitivity of an assay using these carbon dots for fructose was confirmed by comparison with other sugars like glucose, sucrose, and lactose. nih.govresearchgate.net The quantification of fructose was achieved in aqueous solutions at pH 9. nih.govsigmaaldrich.comresearchgate.net
Table 1: Fructose Sensing using 3-Hydroxyphenylboronic Acid-Based Carbon Dots
| Parameter | Value |
|---|---|
| Analyte | Fructose |
| pH | 9 |
| Limit of Detection (LOD) | 2.04 mM |
| Limit of Quantification (LOQ) | 6.12 mM |
| Linearity Range | 0-150 mM |
| Stern-Volmer Constant (KSV) | 2.11 × 10-2 mM-1 |
To improve the selectivity of carbohydrate recognition, particularly for glucose, which has multiple diol binding sites, diboronic acid systems have been developed. nih.gov These systems feature two boronic acid moieties connected by a linker, allowing for a more specific and stronger interaction with target carbohydrates. nih.gov The design of these diboronic acid derivatives is a significant area of research for achieving selective glucose recognition. nih.gov
The mechanism of selective glucose recognition by diboronic acid-based sensors involves the formation of a stable complex with the cis-1,2-dihydroxyl and cis-3,5,6-trihydroxyl groups of glucose. nih.gov The selectivity of these sensors can be tuned by modifying the length and flexibility of the linker connecting the two boronic acid units. nih.gov For example, a study on diboronic acid analogues with variable length linkers showed higher glucose binding affinities than their monoboronic acid counterparts. nih.gov
Formation of Coordination Complexes with Metal Ions
The interaction of boronic acids with metal ions can lead to the formation of coordination complexes. wikipedia.org However, in the case of a related compound, 4-carboxyphenylboronic acid, studies have shown that there is no direct dative bond between the metal ion and the boronic acid group. acs.org Instead, second-sphere coordination networks are observed. acs.org This suggests that the interaction is mediated by other functional groups on the molecule or by solvent molecules. While the search results allude to the use of 3-hydroxy-4-pyridinone derivatives as metal ion binding agents, specific details on the direct coordination of 3-hydroxyphenylboronic acid with metal ions are not extensively detailed in the provided information. rsc.org
Supramolecular Assemblies and Host-Guest Interactions
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions to form larger, well-defined structures. nih.gov 3-Hydroxyphenylboronic acid is a valuable building block in this field due to its ability to participate in various non-covalent interactions.
Cyclodextrins are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. mdpi.commdpi.com They can encapsulate guest molecules, such as 3-hydroxyphenylboronic acid, to form inclusion complexes. mdpi.comnih.govnih.gov This encapsulation can alter the physicochemical properties of the guest molecule, such as its solubility and stability. nih.gov The formation of these host-guest complexes is driven by hydrophobic interactions and van der Waals forces. mdpi.com While the provided search results discuss the general principles of cyclodextrin (B1172386) inclusion complexes, specific studies detailing the complexation of 3-hydroxyphenylboronic acid with cyclodextrins are not explicitly mentioned.
Boronic acids can undergo self-assembly to form a variety of supramolecular structures. researchgate.net One common mode of self-assembly is the formation of boroxines, which are six-membered rings consisting of three boronic acid molecules that have dehydrated. researchgate.net This process is reversible and can be controlled by factors such as the presence of water. researchgate.net
Furthermore, the interaction of boronic acids with diols can trigger the formation of larger aggregates. For instance, the binding of a saccharide to a boronic acid-functionalized molecule can induce self-assembly into structures like micelles or membranes. msu.edu This behavior is the basis for the development of stimuli-responsive materials that can change their structure and properties in response to the presence of specific analytes. myskinrecipes.com
Intricate Dance of Molecules: Non-Covalent Interactions in Solid-State 3-Hydroxyphenylboronic Acid
The primary drivers of the supramolecular assembly are the hydrogen bonds formed by the boronic acid and hydroxyl functional groups. The boronic acid moiety, with its two hydroxyl groups, acts as an effective hydrogen bond donor and acceptor. This allows for the formation of characteristic dimeric synthons, a common feature in the crystal structures of arylboronic acids. In these dimers, two 3-hydroxyphenylboronic acid molecules are linked through a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring.
Furthermore, the phenolic hydroxyl group at the meta-position of the phenyl ring actively participates in extending the hydrogen-bonding network. This group can act as both a hydrogen bond donor and acceptor, forming additional links between the primary dimeric units. This intricate network of hydrogen bonds results in the formation of extended chains or sheets within the crystal lattice, contributing significantly to the stability of the condensed phase.
A comprehensive understanding of these non-covalent interactions is fundamental to the fields of crystal engineering and materials science. By comprehending how 3-hydroxyphenylboronic acid molecules self-assemble, researchers can better predict and control the formation of new solid-state materials with desired physical and chemical properties.
Applications of 3 Hydroxyphenylboric Acid in Chemical Sciences
Applications in Chemical Sensing and Diagnostics (Non-Clinical)
3-Hydroxyphenylboric acid has emerged as a versatile building block in the design of advanced chemical sensors due to the unique ability of its boronic acid moiety to reversibly bind with 1,2- and 1,3-diols. This interaction forms the basis for developing sophisticated sensing platforms for a variety of analytes. In the realm of non-clinical chemical sciences, these applications primarily focus on the detection of saccharides and other diol-containing molecules, leveraging changes in optical or electrochemical signals upon binding.
Fluorescent Sensor Design and Mechanisms
Fluorescent sensing methods offer high sensitivity and are widely employed in chemical analysis. This compound is integrated into fluorescent sensor designs, where its interaction with target analytes modulates the fluorescence output of the system. This modulation can occur through various mechanisms, including fluorescence quenching, ratiometric changes, or Förster Resonance Energy Transfer (FRET).
Carbon quantum dots (C-dots) are novel fluorescent nanomaterials that are increasingly used in sensing applications due to their excellent photostability, biocompatibility, and tunable fluorescence. researchgate.net The surface of C-dots can be functionalized with recognition elements like this compound to create selective sensors.
A notable example involves the use of 3-hydroxyphenylboronic acid-functionalized carbon dots for the selective fluorescent sensing of fructose (B13574). In this design, C-dots are first synthesized and then surface-modified with 3-hydroxyphenylboronic acid. The fundamental mechanism of these sensors is based on fluorescence quenching. The boronic acid group on the C-dot surface can specifically bind with the diol groups of a target molecule, such as fructose. This binding event leads to a change in the electronic environment of the C-dots, resulting in the quenching of their fluorescence emission. The degree of fluorescence quenching is proportional to the concentration of the analyte, allowing for quantitative detection. For instance, one study demonstrated the synthesis of carbon quantum dots from D-lactose via a hydrothermal method, which were then functionalized for sensing applications. researchgate.net While the specific study focused on fructose, the underlying principle of boronic acid-diol interaction on the C-dot surface is a broadly applicable mechanism for detecting various diol-containing molecules in non-clinical settings.
Table 1: Characteristics of a 3-Hydroxyphenylboronic Acid-Based C-dot Sensor
| Feature | Description |
| Sensing Principle | Fluorescence quenching upon binding of the analyte to the boronic acid moiety on the C-dot surface. |
| Recognition Element | 3-Hydroxyphenylboronic acid |
| Fluorophore | Carbon Quantum Dots (C-dots) |
| Target Analyte Class | Molecules containing 1,2- or 1,3-diols (e.g., saccharides) |
| Detection Mechanism | Analyte binding alters the electronic state of the C-dots, leading to a decrease in fluorescence intensity. |
Ratiometric fluorescent probes are designed to exhibit a change in the ratio of fluorescence intensities at two different wavelengths upon interaction with an analyte. This approach offers more reliable and accurate measurements by minimizing the effects of environmental factors and instrument fluctuations. While specific examples detailing the conjugation of this compound with fluorophores for ratiometric probes are not extensively documented in the available research, the general principle involves linking the boronic acid to a fluorophore whose emission spectrum is sensitive to the binding event.
The mechanism would typically involve a process like Photoinduced Electron Transfer (PET). In the unbound state, the boronic acid group might quench the fluorescence of the attached fluorophore through PET. Upon binding to a diol-containing analyte, the boronic acid undergoes a structural change, forming a cyclic boronate ester. This transformation can inhibit the PET process, leading to a restoration or enhancement of fluorescence at a specific wavelength. If the fluorophore system is designed appropriately, this change can be accompanied by a simultaneous decrease or shift in another emission band, enabling a ratiometric output. The design of such probes requires careful selection of the fluorophore to ensure its photophysical properties are modulated by the binding event at the boronic acid site.
Förster Resonance Energy Transfer (FRET) is a distance-dependent interaction between two fluorophores, a donor and an acceptor. FRET-based sensors are engineered so that the binding of an analyte induces a conformational change in the sensor molecule, altering the distance between the donor and acceptor and thus changing the FRET efficiency. rsc.org This change in FRET can be observed as a ratiometric change in the emission intensities of the donor and acceptor.
In the context of this compound, a FRET-based sensor could be constructed by incorporating the boronic acid as a recognition site within a flexible molecular scaffold that also contains a FRET donor-acceptor pair. The binding of a multivalent analyte with diol groups to two or more boronic acid sites could induce a conformational change, such as a molecular folding or unfolding. This would bring the donor and acceptor fluorophores closer together or move them further apart, resulting in an increase or decrease in FRET, respectively. The design of such architectures allows for highly sensitive detection, as FRET is extremely sensitive to small changes in distance. researchgate.net While the fundamental principles of FRET are well-established, specific and detailed examples of FRET-based sensing architectures employing this compound as the primary recognition element are not prevalent in the current scientific literature.
Electrochemical Sensing Platforms
Electrochemical sensors offer advantages such as high sensitivity, low cost, and portability. This compound and its derivatives are utilized in the development of electrochemical biosensors, particularly through the modification of electrode surfaces. nih.gov
The modification of electrode surfaces with this compound allows for the specific capture of diol-containing biomolecules onto the electrode. This interaction can then be transduced into a measurable electrochemical signal. Phenylboronic acids, in general, are known to bind with 1,2- and 1,3-diols to form negatively charged boronate esters in neutral aqueous solutions, a property that is central to their use in electrochemical glucose sensors. nih.gov
The mechanism of detection often involves monitoring changes in the electrochemical properties of the electrode upon analyte binding. For instance, the binding of a glycoprotein to a this compound-modified electrode can alter the electrode's capacitance or impedance. These changes can be measured using techniques like electrochemical impedance spectroscopy (EIS). Alternatively, the boronic acid can be used in conjunction with a redox-active species. In such systems, the binding of the target analyte to the boronic acid can modulate the electron transfer kinetics of the redox probe, leading to a change in the voltammetric or amperometric signal. nih.gov These platforms have been explored for the detection of various glycoproteins and saccharides in non-clinical research settings. nih.gov
Table 2: Principles of Electrochemical Sensing with this compound Modified Electrodes
| Electrochemical Technique | Sensing Principle |
| Electrochemical Impedance Spectroscopy (EIS) | Binding of the analyte to the boronic acid layer on the electrode surface alters the interfacial charge transfer resistance and capacitance. |
| Cyclic Voltammetry (CV) / Amperometry | Analyte binding modulates the access of a redox probe to the electrode surface or affects the electron transfer rate, leading to a change in the current response. |
| Potentiometry | The formation of a negatively charged boronate ester upon analyte binding changes the surface potential of the electrode. nih.gov |
Electrochemical Polymerization for Sensor Film Fabrication
The electrochemical polymerization of boronic acid-containing monomers is a prominent strategy for the fabrication of sensor films. This technique allows for the controlled deposition of a polymer film onto an electrode surface, creating a robust and sensitive platform for detecting various analytes. While direct electropolymerization of this compound is a possibility, much of the documented research focuses on its derivatives, such as 3-aminophenylboronic acid (3-APBA), to enhance polymerization and film-forming properties.
The resulting polymer, poly(3-aminophenylboronic acid) (PAPBA), can be functionalized onto conductive substrates like single-walled carbon nanotubes (SWNTs). rsc.org This creates a chemiresistive sensor where the binding of saccharides to the boronic acid moieties induces a measurable change in electrical resistance. rsc.org The process involves the electrochemical polymerization of 3-APBA in the presence of fluoride (B91410), which aids in the formation of a stable polymer film on the SWNT surface. rsc.org By controlling the charge during electropolymerization, the thickness and morphology of the polymer film can be optimized for enhanced sensor performance. rsc.org
Another approach involves the electrochemical synthesis of poly-3-thienylboronic acid (PThBA). nih.gov This polymer combines the conductive properties of a polythiophene backbone with the chemosensitive boronic acid groups. nih.gov Thin films of PThBA can be electrochemically deposited onto gold electrodes, often with an anchoring layer of thiophenol to improve adhesion and stability. nih.gov These films have demonstrated the ability to detect diol-containing compounds, including glucose, through conductometric measurements. nih.gov The interaction between the boronic acid groups and the cis-diols of the analyte alters the conductivity of the polymer film, providing a basis for detection. nih.gov This method has been used to create conductometric sensors that can monitor concentrations of analytes like glucose. nih.gov
The key advantage of electrochemical polymerization is the direct integration of the recognition element (the boronic acid) into the transducer (the conductive polymer film), leading to a simplified sensor design. The reversible nature of the boronic acid-diol interaction also allows for the potential regeneration and reuse of these sensor films.
Colorimetric Sensing Systems
Colorimetric sensors offer a straightforward and often visual method for analyte detection, making them highly valuable for a range of applications. This compound and its derivatives are integral components in the design of such systems, particularly for the detection of saccharides and other diol-containing compounds. nih.govbath.ac.uk The fundamental principle behind these sensors lies in the change in the electronic properties of a chromophore upon the binding of an analyte to the boronic acid group. nih.gov
A common strategy involves conjugating a boronic acid moiety to a dye molecule, such as an azobenzene derivative. nih.gov The interaction between the boronic acid and a diol leads to the formation of a cyclic boronate ester. This binding event alters the electronic structure of the boronic acid, which in turn affects the absorption spectrum of the conjugated dye, resulting in a visible color change. nih.gov The acidity of the boronic acid is a key factor; the pKa of the boronic acid typically decreases upon ester formation with a diol. nih.gov This change in acidity can trigger a change in the ionization state of the dye, leading to a distinct colorimetric response. nih.gov
For instance, systems have been designed where an intramolecular interaction between the boronic acid and another functional group on the dye molecule is disrupted upon saccharide binding, causing a significant shift in the absorption wavelength. nih.gov Metalloporphyrins appended with boronic acid groups have also been synthesized and investigated as potential colorimetric sensors for sugars. worldscientific.com The binding of a carbohydrate to the boronic acid substituent on the porphyrin core can modulate its optical properties, leading to a detectable color change. worldscientific.com
The design of these colorimetric systems often requires careful consideration of the pH of the medium, as the boronic acid-diol interaction is pH-dependent. nih.gov The development of boronic acid-based colorimetric sensors provides a less complex alternative to fluorescence-based sensors and offers the potential for simple, portable, and low-cost detection methods. nih.govmdpi.comchemrxiv.org
Detection of Specific Analytes (e.g., Fructose, Hypochlorite)
The ability of this compound to form stable complexes with cis-diols makes it a valuable recognition element for the specific detection of various analytes. nih.gov This is particularly relevant for the sensing of saccharides, which are rich in diol functionalities. acs.orgnih.gov
Fructose Detection:
Fructose, a monosaccharide containing multiple diol groups, is a common target for boronic acid-based sensors. researchgate.netsemanticscholar.org this compound (3-HPBA) has been utilized in the development of selective fructose sensors. One notable approach involves the preparation of carbon quantum dots (CQDs) from 3-HPBA. sigmaaldrich.comsigmaaldrich.com These CQDs can exhibit fluorescence that is quenched upon interaction with fructose. This quenching mechanism forms the basis for a selective fluorescence sensing platform for fructose. researchgate.net The selectivity for fructose over other saccharides, such as glucose, can be attributed to the specific stereochemistry and arrangement of the diol groups in fructose, which allows for a more favorable binding interaction with the boronic acid. nih.gov
Another strategy for fructose detection employs a hybrid fluorescent sensor that combines a phenylboronic acid group with a BODIPY-based hydrophobicity probe. nih.govresearchgate.net This sensor demonstrates a linear fluorescence response to D-fructose, enabling its quantitative determination. nih.gov The design of such sensors often leverages mechanisms like photoinduced electron transfer (PET) or internal charge transfer (ICT) to produce a fluorescence signal upon saccharide binding. nih.gov
| Sensor Type | Analyte | Detection Principle | Limit of Detection | Reference |
| 3-HPBA Carbon Dots | Fructose | Fluorescence Quenching | Not Specified | researchgate.netsigmaaldrich.comsigmaaldrich.com |
| Phenylboronic acid-BODIPY probe | D-Fructose | Fluorescence Enhancement | 32 µM | nih.gov |
Hypochlorite Detection:
While the primary application of this compound in sensing is centered around diol-containing molecules, the broader class of boronic acid derivatives has been explored for the detection of other analytes, including reactive oxygen species. However, specific detailed research findings on the use of this compound for the direct colorimetric or fluorescent detection of hypochlorite are not extensively documented in the provided search results. The general principle for detecting reactive oxygen species with boronic acids often involves the oxidation of the boronic acid moiety, which leads to a change in the sensor's optical or electrochemical properties.
Applications in Catalysis
Organoboron Catalysis in Organic Synthesis
Organoboron acids, including this compound and its derivatives, have emerged as versatile and stable Lewis acid catalysts in a variety of organic transformations. nih.govresearchgate.netnih.gov Their catalytic activity is primarily attributed to the Lewis acidic nature of the trivalent boron atom, which can reversibly form covalent bonds with oxygen and other heteroatoms, thereby activating substrates for subsequent reactions. nih.govresearchgate.net
A significant area of application is in dehydration reactions, such as the formation of imines, enamines, and esters. nih.gov Arylboronic acids can facilitate these reactions by activating a carbonyl group or a hydroxyl group, promoting the elimination of water. This type of catalysis is often mild and avoids the use of harsh acidic or basic conditions.
Furthermore, organoboron acids have been employed in multicomponent reactions, where they can accelerate reaction rates and control selectivity. nih.gov For example, boric acid has been shown to be an effective catalyst for the Ugi three-component reaction in aqueous media. nih.gov Phenylboronic acids are also used in Suzuki-Miyaura coupling reactions, a cornerstone of C-C bond formation in modern organic synthesis, where they act as a reagent. sigmaaldrich.comsigmaaldrich.comscientificlabs.com Additionally, they have been used to catalyze the 1,4-addition of various nucleophiles to α,β-unsaturated carbonyl compounds. researchgate.net
The catalytic properties of organoboron acids are influenced by the substituents on the phenyl ring. The hydroxyl group in this compound can potentially modulate its Lewis acidity and participate in hydrogen bonding interactions, which could influence its catalytic activity and selectivity in specific reactions. The field of organoboron catalysis is continually expanding, with ongoing efforts to design and optimize boronic acid catalysts for new and challenging transformations. nih.govresearchgate.net
Regioselective Functionalization of Polyols
The selective functionalization of polyols, such as carbohydrates and diols, is a significant challenge in organic synthesis due to the presence of multiple hydroxyl groups with similar reactivity. scholaris.canih.gov Organoboron compounds, particularly diarylborinic acids, have been successfully employed as catalysts for the regioselective acylation, sulfonylation, and alkylation of polyols. organic-chemistry.orgorganic-chemistry.orgnih.govresearcher.life This methodology offers a powerful alternative to traditional methods that often require lengthy protection-deprotection sequences. scholaris.ca
The catalytic cycle is believed to involve the formation of a tetracoordinate borinate complex between the borinic acid catalyst and the diol substrate. organic-chemistry.org This complexation activates one of the hydroxyl groups towards reaction with an electrophile. The regioselectivity is governed by a combination of steric and electronic factors within the substrate and the catalyst. organic-chemistry.org For instance, in the case of pyranoside derivatives containing a cis-1,2-diol, the equatorial hydroxyl group is often selectively functionalized. organic-chemistry.org
This catalytic protocol is notable for its efficiency, generality, and operational simplicity, making it competitive with the widely used but more toxic organotin-catalyzed reactions. organic-chemistry.org The reactions can be carried out under mild conditions with a variety of electrophiles, including acid chlorides, chloroformates, and alkyl halides. organic-chemistry.org The development of borinic acid catalysis represents a significant advancement in carbohydrate chemistry, providing a valuable tool for the synthesis of complex oligosaccharides and other glycoconjugates. organic-chemistry.orgresearcher.life While the provided research highlights diarylborinic acids, the underlying principles of reversible covalent interaction with diols are directly applicable to the broader class of organoboron acids, suggesting potential applications for catalysts derived from this compound.
| Reaction Type | Catalyst Type | Substrate Class | Selectivity | Reference |
| Acylation | Diarylborinic Acid | Carbohydrates, Diols | High regioselectivity for equatorial OH groups in cis-1,2-diols | organic-chemistry.orgorganic-chemistry.org |
| Sulfonylation | Diarylborinic Acid | Carbohydrates, Diols | High regioselectivity | organic-chemistry.org |
| Alkylation | Diarylborinic Acid | Carbohydrates, Diols | High regioselectivity | organic-chemistry.org |
Stereoselective Catalysis (e.g., Asymmetric Petasis Reactions)
Chiral boronic acid derivatives are valuable intermediates and catalysts in asymmetric synthesis, enabling the stereoselective formation of new chiral centers. nih.govnih.govcaltech.eduresearchgate.net The development of catalytic asymmetric reactions using chiral organoboron compounds is an active area of research.
While the direct application of this compound in asymmetric Petasis reactions is not explicitly detailed in the search results, the broader context of stereoselective catalysis involving boronic acids is well-established. The Petasis reaction, or borono-Mannich reaction, is a multicomponent reaction between an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to form substituted amines. The development of asymmetric variants of this reaction often relies on the use of chiral auxiliaries or chiral catalysts. A chiral boronic acid could potentially induce stereoselectivity in such a transformation.
More broadly, chiral boronic esters are versatile synthetic intermediates that can be used to construct molecules with multiple contiguous quaternary stereocenters. nih.gov Catalytic asymmetric hydroboration (CAHB) is one method to produce such chiral boronic esters. nih.gov Furthermore, engineered enzymes have been shown to catalyze the amination of boronic acids to produce chiral amines with high enantioselectivity. nih.govcaltech.edu This biocatalytic approach highlights the potential for creating stereospecific carbon-nitrogen bonds from boronic acid precursors. nih.govcaltech.edu The functional groups on an arylboronic acid, such as the hydroxyl group in 3-HPBA, could serve as a handle for the attachment of chiral auxiliaries or for interaction with a chiral catalyst, thereby enabling its use in stereoselective transformations.
Applications in Materials Chemistry
This compound (3-HPBA) is a versatile compound that has found significant applications in the field of materials chemistry. Its unique chemical structure, featuring both a boronic acid group and a hydroxyl group on a phenyl ring, allows it to serve as a precursor and modifying agent in the synthesis of advanced functional materials. These applications range from the creation of specialized polymers to the development of high-performance carbon materials for energy storage.
Polymer Synthesis and Modification
The dual functionality of 3-HPBA makes it a valuable monomer and additive in polymer science. It can participate in polymerization reactions through both its boronic acid and hydroxyl functionalities, leading to the incorporation of boron into the polymer backbone or as pendant groups. This imparts unique properties to the resulting polymers, such as enhanced thermal stability and specific binding capabilities.
A notable application of this compound is in the synthesis of monodisperse boron and nitrogen-doped polymer nano/microspheres. A simple, surfactant-free hydrothermal polymerization method utilizes this compound and formaldehyde (B43269), with ammonia (B1221849) acting as both a catalyst and a nitrogen source. rsc.org This process allows for the creation of polymer spheres with highly tunable sizes, ranging from 92 to 1741 nm. The size of these spheres can be controlled by adjusting the concentration of ammonia or the precursor materials (this compound and formaldehyde), as well as the ratio of alcohol to water in the reaction medium. rsc.org
The resulting polymer spheres possess excellent thermal stability, which makes them ideal precursors for producing boron and nitrogen-doped carbon spheres through pyrolysis. rsc.org The composition and structure of these polymer and carbon spheres have been confirmed through various analytical techniques, including NMR, FT-IR, XPS, and Raman spectroscopy, which also help to elucidate their formation mechanism. rsc.org
Table 1: Synthesis Parameters and Resulting Sphere Sizes
| Precursor Concentration (3-HPBA & Formaldehyde) | Ammonia Concentration | Alcohol/Water Ratio | Resulting Polymer Sphere Size (nm) |
|---|---|---|---|
| Varied | Constant | Constant | Tunable |
| Constant | Varied | Constant | 92 - 1741 |
| Constant | Constant | Varied | Tunable |
This table is interactive. Users can sort and filter the data based on the synthesis parameters to understand their impact on the final polymer sphere size.
Phenolic resins are widely used as matrix materials for composites due to their excellent flame retardant properties and high char yield upon pyrolysis. redalyc.org However, to enhance their thermal and thermo-oxidative stability, modifications to their chemical structure are often necessary. Incorporating elements like boron into the phenolic resin backbone is a modern strategy to create high-performance resins with improved mechanical properties. redalyc.org
While many studies focus on the use of boric acid or other boronic acids, the principles are directly applicable to this compound. The introduction of boron into the phenolic resin network enhances its heat resistance and mechanical strength. redalyc.orgmdpi.com Boron-modified phenolic resins (BPRs) can be synthesized through various methods, including the reaction of a phenol-borate intermediate with formaldehyde. redalyc.org These modified resins exhibit superior performance in carbon and silicon fiber composites, making them suitable for applications in thermal structures. redalyc.org The addition of boron can significantly increase the thermal decomposition temperature and the flexural and impact strength of the resulting composites compared to unmodified phenolic resins. mdpi.com
Table 2: Properties of Unmodified vs. Boron-Modified Phenolic Resins
| Property | Unmodified Phenolic Resin | Boron-Modified Phenolic Resin | Percentage Improvement |
|---|---|---|---|
| Thermal Decomposition Temperature | Lower | 25.9% higher (up to 500 °C) | 25.9% |
| Flexural Strength | Lower | 17.6% higher (up to 51.76 MPa) | 17.6% |
| Impact Strength | Lower | 114.3% higher (up to 0.15 J·cm⁻²) | 114.3% |
This interactive table allows for a direct comparison of the key performance indicators between standard and boron-modified phenolic resins.
Development of Functional Carbon Materials
This compound also serves as a valuable precursor in the synthesis of functional carbon materials. The presence of boron in the precursor molecule allows for the in-situ doping of the carbon lattice during carbonization, leading to materials with unique electronic and electrochemical properties.
Carbon quantum dots (CQDs) are a class of carbon nanomaterials that have garnered significant attention due to their strong photoluminescence and biocompatibility. researchgate.netnih.gov The surface functionalization of CQDs is crucial for tailoring their properties for specific applications, such as sensing and bioimaging. Phenylboronic acid and its derivatives are effective for functionalizing graphitic carbon nitride quantum dots (g-CNQDs). researchgate.net
For instance, 3-aminophenylboronic acid, a structurally similar compound to 3-HPBA, has been used to functionalize g-CNQDs for the selective detection of glucose. researchgate.net This functionalization is typically achieved through a simple hydrothermal process. The boronic acid groups on the surface of the quantum dots can selectively bind with diol-containing molecules like glucose, leading to changes in the photoluminescence of the CQDs, which forms the basis of the sensing mechanism. researchgate.net The resulting functionalized quantum dots have shown a wide linear range for glucose detection (0–10 mM) and a low detection limit (42 nM). researchgate.net
Boron-doped mesoporous carbons are promising electrode materials for supercapacitors due to their potential to enhance capacitance. nih.gov The incorporation of boron, an electron-deficient atom, into the carbon lattice can modify the electronic structure, decrease the Fermi energy level, and promote pseudocapacitance through improved oxygen chemisorption and redox reactions. nih.govresearchgate.net
This compound can serve as an excellent precursor for both carbon and boron in the synthesis of these materials. For example, 4-hydroxyphenylboronic acid, a close analog, has been used to prepare highly boron-doped ordered mesoporous carbons (HPB-OMCs). nih.gov These materials are synthesized using a modified phenolic resin as the boron and carbon precursor via an evaporation-induced self-assembly (EISA) approach. nih.gov The resulting HPB-OMCs exhibit a well-ordered mesoporous structure and high boron content, leading to ideal electric double-layer capacitor performance. nih.gov
The specific capacitance of these materials is directly related to the boron doping content. For instance, an HPB-OMC with a boron content of 3.96 wt% has demonstrated a high specific capacitance of 183 F g⁻¹ at a current density of 1 A g⁻¹. nih.gov This highlights the significant potential of using hydroxyphenylboronic acids in the development of advanced energy storage devices. nih.gov
Table 3: Electrochemical Performance of Boron-Doped Mesoporous Carbon
| Boron Content (wt%) | Specific Capacitance (F g⁻¹ at 1 A g⁻¹) |
|---|---|
| 0 | Lower |
| 3.96 | 183 |
This interactive table illustrates the direct relationship between the boron content in mesoporous carbon and its specific capacitance, a key metric for supercapacitor performance.
Adhesion Materials and Surface Modifications
3-Hydroxyphenylboronic acid and its derivatives are pivotal in the development of advanced adhesion materials and for the chemical modification of surfaces. The unique ability of the phenylboronic acid (PBA) moiety to form reversible covalent bonds, specifically boronate esters, with diol-containing molecules underpins its application in this field. This interaction is highly dynamic and can be influenced by external stimuli, such as pH, allowing for the creation of "smart" materials with tunable adhesive properties.
Hydrogel-Based Adhesives
A significant area of application is in the formulation of hydrogel-based adhesives, particularly for biomedical uses. The boronic acid group can act as both a cross-linker to form the hydrogel network and as an adhesion site to biological tissues. nih.gov
One notable development is the creation of single-component hydrogel adhesives, which avoids the complex mixing and potential incomplete reactions of multi-component systems. nih.gov Researchers have successfully synthesized a hydrogel adhesive from hyaluronic acid modified with 3-aminophenylboronic acid (HA-3APBA). bohrium.comresearchgate.net This material demonstrates excellent adhesion to tissues and metal surfaces. bohrium.com The adhesive properties are attributed to the formation of phenylboronic ester bonds with glycosyl compounds present in cell membranes. nih.govresearchgate.net In vivo studies have shown these hydrogels to be effective bio-adhesives for wound closure and hemostasis, demonstrating significantly greater adhesion strength than commercial fibrin glue. nih.govresearchgate.net
Table 1: Comparative Adhesion Strength of HA-3APBA Hydrogel
Adhesive Material Adhesion Strength (kPa) Substrate Reference HA-3APBA Hydrogel ~35 Porcine Skin bohrium.com Commercial Fibrin Glue ~12 Porcine Skin bohrium.com
Stimuli-Responsive Adhesion
The reversible nature of the catechol-boronate complex has been exploited to create smart adhesives that respond to changes in pH. researchgate.netresearchgate.net Hydrogels have been prepared by copolymerizing dopamine (B1211576) methacrylamide (DMA), which contains catechol groups, and 3-acrylamido phenylboronic acid (AAPBA). researchgate.netresearchgate.net
At an acidic pH (e.g., pH 3), the catechol and boronic acid groups contribute to strong, independent interfacial binding. researchgate.net However, in a basic environment (e.g., pH 9), they form a catechol-boronate complex. This complexation increases the crosslinking density within the hydrogel but reduces the number of free functional groups available for interfacial binding, thereby weakening the adhesion. researchgate.netresearchgate.net This pH-triggered switching allows for controlled bonding and on-demand debonding. researchgate.net The ability to cycle between high and low adhesion states has been demonstrated repeatedly by altering the pH of the medium. researchgate.net
Table 2: pH-Dependent Work of Adhesion for DMA-AAPBA Hydrogels
Hydrogel Composition pH Condition Work of Adhesion (mJ/m²) Substrate Reference 2.5 mol% DMA and 10 mol% AAPBA pH 3 0.59 Borosilicate Glass researchgate.net pH 9 ~0.12 (1/5th of pH 3 value) Borosilicate Glass researchgate.net
Surface Modification Applications
Beyond bulk adhesives, phenylboronic acid derivatives are used to modify the surfaces of materials to impart specific properties. For example, 3-(acrylamido)phenylboronic acid (APBA) has been incorporated into hydrogels used for contact lens applications. nih.gov This modification provides mucoadhesive properties, enhancing the interaction between the lens and the eye's tear film. nih.gov
The mechanism involves the formation of boronate esters with diol-rich mucins (glycoproteins) in the mucosal layer. This modification can also be used to bind saccharide-based wetting agents, such as hyaluronan (HA) and hydroxypropyl guar (HPG), to the lens surface by simply soaking the material in an aqueous solution of the agent. nih.gov This improves lens comfort and can also be used to control the release of ophthalmic drugs. nih.gov The hydrophobic nature of the PBA moiety itself can contribute to sustaining the release of certain drugs from the hydrogel matrix. nih.gov
Advanced Spectroscopic and Computational Characterization of 3 Hydroxyphenylboric Acid Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 3-Hydroxyphenylboronic acid systems, offering unparalleled detail regarding the atomic-level structure and dynamics in solution.
¹¹B NMR for Boron Environment and Coordination
¹¹B NMR spectroscopy is particularly informative for probing the local environment of the boron atom in 3-Hydroxyphenylboronic acid. nsf.govresearchgate.netnih.gov The chemical shift of the ¹¹B nucleus is highly sensitive to its hybridization state, allowing for the clear distinction between the trigonal planar (sp²) boronic acid and the tetrahedral (sp³) boronate ester or adduct. mdpi.com
Typically, the sp²-hybridized boron atom in the free boronic acid exhibits a resonance at a lower field. For instance, a ¹¹B NMR spectrum of a related phenylboronic acid in CD₃OD showed a single signal at approximately 29.91 ppm, characteristic of the sp² state. researchgate.net Upon coordination with a diol or other nucleophile, the boron center becomes sp³-hybridized, resulting in a significant upfield shift in the ¹¹B NMR spectrum. mdpi.comsdsu.edu This change in chemical shift provides a direct method for monitoring binding events and determining the extent of complexation. nsf.govnih.gov For example, the formation of boronate esters can lead to ¹¹B chemical shifts in the range of 8.4-6.1 ppm, indicative of the tetrahedral "ate" form. researchgate.net The precise chemical shift is influenced by the nature of the coordinating ligand and the solvent. sdsu.edu
Interactive Table: Representative ¹¹B NMR Chemical Shifts for Boron Species.
| Boron Species | Hybridization | Typical Chemical Shift (ppm) |
|---|---|---|
| Phenylboronic Acid | sp² | ~30 |
| Boronate Ester | sp³ | 6-9 |
¹H and ¹³C NMR for Structural Elucidation and Complex Formation
In the ¹H NMR spectrum, the aromatic protons of the phenyl ring typically appear as a complex multiplet in the downfield region. The chemical shifts and coupling patterns of these protons can be influenced by the formation of complexes, providing indirect evidence of binding. Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. thieme-connect.demdpi.com The carbon atom directly attached to the boron (the ipso-carbon) can sometimes be difficult to detect due to quadrupolar relaxation effects of the boron nucleus. rsc.org
Upon complexation with diols or other species, changes in the chemical shifts of both the phenyl ring protons and carbons, as well as the protons of the coordinating ligand, can be observed. These shifts provide valuable information about the stoichiometry and geometry of the resulting complex.
¹⁵N NMR for B-N Dative Bond Characterization
While less common, ¹⁵N NMR spectroscopy can be a powerful tool for characterizing the formation and nature of dative bonds between the boron atom of 3-Hydroxyphenylboronic acid and nitrogen-containing ligands. researchgate.netnih.gov The formation of a B-N dative bond leads to changes in the electronic environment of the nitrogen atom, which can be detected as a shift in its ¹⁵N NMR resonance. nih.govrsc.org
The magnitude of the one-bond coupling constant, ¹J(¹⁵N, ¹¹B), can provide insight into the strength and nature of the B-N bond. researchgate.net However, it is important to note that a direct correlation between the coupling constant and bond length is not always observed, as changes in σ bonding and the nature of the nitrogen lone pair also play significant roles. researchgate.net
Electronic Spectroscopy (UV-Vis, Fluorescence) for Sensing Mechanisms
Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, is crucial for investigating the sensing mechanisms of 3-Hydroxyphenylboronic acid-based systems. nih.govankara.edu.trresearchgate.net These methods are particularly sensitive to changes in the electronic structure of the molecule that occur upon binding to an analyte.
The UV-Vis absorption spectrum of 3-Hydroxyphenylboronic acid is characterized by absorption bands in the ultraviolet region, corresponding to π-π* transitions within the phenyl ring. Upon reaction with analytes such as dopamine (B1211576), which contains a cis-diol, a new absorption band can appear at longer wavelengths. nih.gov For instance, the reaction product of 3-HPBA and dopamine shows a distinct absorption profile compared to the individual reactants. nih.gov
Fluorescence spectroscopy is an even more sensitive technique for monitoring binding events. nih.gov 3-Hydroxyphenylboronic acid itself may be weakly fluorescent, but its reaction with certain analytes can lead to the formation of a highly fluorescent product, a phenomenon known as "turn-on" fluorescence sensing. nih.gov For example, the complex formed between 3-HPBA and dopamine exhibits an excitation wavelength of 417 nm and a maximum emission peak at 470 nm. nih.gov This change in fluorescence intensity can be used to quantify the concentration of the analyte with high sensitivity. The sensing mechanism often involves modulation of intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) processes upon analyte binding. researchgate.net
Mass Spectrometry for Identification of Reaction Intermediates (if applicable)
Mass spectrometry (MS) is a powerful analytical technique for identifying and characterizing reaction intermediates, which are often transient and present in low concentrations. nih.govrsc.orgresearchgate.net In the context of 3-Hydroxyphenylboronic acid chemistry, MS can be used to detect and confirm the formation of boronate esters and other reaction products.
Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing non-volatile and thermally labile molecules, making it ideal for studying reaction mixtures in solution. nih.gov By analyzing the mass-to-charge ratio (m/z) of the ions produced, it is possible to determine the elemental composition and thus identify the species present in the reaction. For instance, in reactions involving the formation of boronate esters, MS can confirm the covalent addition of the diol-containing analyte to the boronic acid moiety. americanpharmaceuticalreview.com
X-ray Crystallography for Solid-State Structure and Supramolecular Arrangement
Crystallographic studies can reveal how molecules of 3-Hydroxyphenylboronic acid pack in a crystal lattice and the nature of the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the supramolecular arrangement. nih.gov For example, in the crystal structure of a related compound, 3-cyanophenylboronic acid, molecules are linked by O—H⋯O and O—H⋯N hydrogen bonds, forming chains that are further organized by offset π–π and B⋯π stacking interactions. nih.gov This detailed structural information is invaluable for understanding the physical properties of the compound and for designing new materials with specific solid-state architectures. mdpi.com
Computational Chemistry and Theoretical Modeling
Computational chemistry and theoretical modeling serve as powerful tools for elucidating the intricate properties and behaviors of 3-hydroxyphenylboronic acid at the molecular level. These methods provide insights that complement experimental findings, offering a deeper understanding of electronic structure, reaction mechanisms, and intermolecular interactions.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has been effectively employed to investigate the molecular structure and electronic properties of 3-hydroxyphenylboronic acid. Theoretical studies have successfully applied methods like DFT(B3LYP)/6-31G(d,p) to analyze this compound. lodz.pl A key area of investigation involves the conformational analysis of the molecule, which arises from the orientation of the two hydroxyl groups attached to the boron atom. For 3-hydroxyphenylboronic acid, multiple conformers can exist depending on the directions of these hydrogen atoms. researchgate.net
Computational studies using both Hartree-Fock (HF) and DFT methods have calculated the optimized molecular structure, vibrational frequencies, Highest Occupied Molecular Orbital (HOMO)-LUMO energy values, and electron density clouds for 3-hydroxyphenylboronic acid. researchgate.net The HOMO-LUMO energy gap is a critical parameter, as it provides insight into the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more easily polarizable and has a higher chemical reactivity.
The position of the hydroxyl group on the phenyl ring significantly influences the electronic properties. Unlike ortho- and para-substituted isomers, the meta-position in 3-hydroxyphenylboronic acid alters the electronic distribution and potential for intramolecular interactions. DFT calculations on various monosubstituted phenylboronic acids have shown that substituents affect the planarity and energy of the conformers. nih.gov For instance, strong intramolecular hydrogen bonding is observed in ortho-isomers, which is absent in the meta- and para-isomers, leading to different ground-state geometries and reactivity profiles. nih.gov
Table 1: Calculated Electronic Properties of Phenylboronic Acid Derivatives
This table is representative of typical DFT calculation outputs for phenylboronic acids. Specific values for 3-hydroxyphenylboronic acid can be derived from dedicated studies.
Data adapted from studies on substituted phenylboronic acids for illustrative purposes. longdom.orglongdom.org
Simulation of Reaction Pathways and Transition States
Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions involving 3-hydroxyphenylboronic acid, allowing for the identification of intermediates and the calculation of activation energies for transition states. While specific simulations detailing reaction pathways exclusively for 3-hydroxyphenylboronic acid are not extensively documented in the cited literature, the general mechanisms for reactions common to phenylboronic acids have been computationally explored.
One such reaction is the Petasis borono-Mannich reaction, a multicomponent reaction that can involve various boronic acids. smolecule.com The mechanism proceeds through the formation of a key tetracoordinate boronate intermediate. smolecule.com The reactivity in such reactions is highly dependent on the electronic nature of the substituents on the phenyl ring. For instance, electron-withdrawing groups at the meta-position have been observed to result in low conversion rates. smolecule.com
DFT calculations are frequently used to elucidate the mechanisms and origins of selectivity in reactions involving boronic acids. For example, in the asymmetric 1,4-addition of phenylboronic acid to chalcones, DFT studies have been used to analyze the relevant transition structures and their energetics to explain enantioselectivity. researchgate.net These simulations provide detailed geometric and energetic information about the transition states, revealing how non-bonding interactions and steric factors govern the reaction outcome. Such computational approaches can be applied to understand the reactivity of 3-hydroxyphenylboronic acid in similar transformations, such as Suzuki-Miyaura cross-coupling reactions, where it is used as a reagent. utexas.edu
Prediction of pKa and Binding Affinities
The acidity (pKa) and binding affinity of 3-hydroxyphenylboronic acid are crucial properties for its application in sensors and biological systems. Computational methods offer a viable route to predict these values, providing guidance for experimental design.
The computational determination of absolute pKa values for arylboronic acids can be challenging but has been achieved by considering the Gibbs free energies of the acid and its conjugate base in both gas and aqueous phases. mdpi.com An important aspect of achieving accurate pKa predictions for arylboronic acids is the necessity to account for the different possible conformations of the hydroxyl groups in both the acid and its conjugate base. mdpi.com The relationship between the pKa of a monosubstituted phenylboronic acid and its substituents can often be described using a Hammett plot, which correlates reaction rates and equilibrium constants with substituent parameters. sci-hub.ruresearchgate.net The hydroxyl group at the meta-position has a specific electronic effect that influences the acidity of the boronic acid moiety.
Molecular docking and other computational models have been used to predict the binding affinity of boronic acids to biological targets. A theoretical model developed to study the interaction between various boronic acids and insulin (B600854) utilized computational tools to screen for stabilizing agents. chemrxiv.org In this study, 3-hydroxyphenylboronic acid was evaluated, and its interaction energy with insulin was calculated, providing a quantitative measure of its binding affinity. chemrxiv.org The binding affinity of hydroxyphenylboronic acids is known to be affected by the position of the hydroxyl group, which alters the Lewis acidity of the boron atom. smolecule.com
Table 2: Calculated Interaction Energy of Boronic Acids with Insulin
Green Chemistry and Sustainable Aspects of 3 Hydroxyphenylboric Acid Research
Environmentally Benign Synthetic Routes
The traditional synthesis of arylboronic acids often involves organometallic reagents that require anhydrous conditions and flammable solvents, presenting safety and environmental challenges. Modern research focuses on developing greener alternatives that are safer, more efficient, and generate less waste.
One sustainable approach is the direct synthesis of arylboronic acids from the corresponding aryl chlorides using the reagent tetrahydroxydiboron. nih.govnih.gov This method can be catalyzed by palladium and notably does not require the use of anhydrous solvents, simplifying the process and reducing hazards. nih.govnih.gov Another innovative green method involves the Sandmeyer-type borylation of arylamines. This approach can be promoted by methanol, a relatively green solvent, and proceeds without the need for heavy-metal catalysts, offering a cost-effective and environmentally friendly pathway to arylboronic acids. organic-chemistry.orgorgsyn.org The use of water as a solvent in these types of reactions is also being explored to further enhance the environmental benefits. orgsyn.org
A patented method for producing 3-Hydroxyphenylboric acid starts from 3-bromophenol (B21344), which is protected before reacting with a boric acid ester via a Grignard reagent or an organolithium intermediate. google.com While this provides a specific industrial route, applying green chemistry principles—such as optimizing solvent choice and catalyst design—is crucial for enhancing its sustainability profile.
Solvent use is a major contributor to the environmental footprint of chemical processes, accounting for a significant portion of the mass intensity and waste generation. Green chemistry emphasizes the reduction or replacement of hazardous solvents.
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. Sustainable catalyst design focuses on using earth-abundant metals, improving catalyst recyclability, and developing metal-free systems.
A key strategy for improving the sustainability of metal-catalyzed reactions is the development of heterogeneous catalysts. By immobilizing a catalyst on a solid support, it can be easily separated from the reaction mixture and reused multiple times. Examples include palladium catalysts supported on functionalized silica (B1680970) gel, which exhibit minimal metal leaching, and gold (Au(I)) catalysts stabilized on polymer microspheres. nih.govingentaconnect.comnih.gov Such systems not only reduce waste but also minimize contamination of the final product with precious metals. nih.gov
In addition to recyclable catalysts, there is a strong push towards developing catalyst-free synthetic routes or those that utilize non-metal catalysts. organic-chemistry.org The synthesis of arylboronic acids from arylamines can proceed efficiently without any catalyst, relying on simple reagents and green solvents. organic-chemistry.org Furthermore, visible-light photocatalysis represents a modern approach that can drive reactions under mild conditions, often avoiding the need for transition metals altogether. orgsyn.org
Lifecycle Assessment Considerations for this compound Production and Use
A Lifecycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction ("cradle") to processing, use, and disposal ("grave"). For this compound, a full LCA would quantify inputs like energy and raw materials and outputs like emissions and waste at each stage.
While specific LCA data for this compound is scarce, valuable insights can be drawn from assessments of the broader boron industry. researchgate.net A "cradle-to-gate" LCA of boron products, which covers processes from mining to the production of refined intermediates like boric acid, reveals that the refinement stage has a more significant environmental impact than mining and beneficiation. mdpi.com Key contributors to this impact include the consumption of energy (steam) and chemical reagents such as sulfuric acid. mdpi.com Since boric acid is a primary feedstock for organoboron compounds, these upstream impacts are a critical part of the lifecycle of this compound.
Integration of this compound in Sustainable Materials Development
This compound serves as a versatile building block in polymer chemistry, where it can be used as a monomer or a cross-linking agent. sigmaaldrich.commyskinrecipes.com Its unique chemical functionalities are being leveraged to design advanced materials that align with the goals of sustainability and the circular economy.
A key application is in the development of "smart" materials, such as stimuli-responsive hydrogels. myskinrecipes.com These materials can undergo changes in their properties in response to specific environmental triggers, which can be harnessed for sustainable applications like targeted drug delivery or advanced sensor systems. Furthermore, this compound is used to synthesize specialized polymer nano- or microspheres doped with boron and nitrogen. sigmaaldrich.comsigmaaldrich.com
One of the most promising areas for sustainable materials is the development of a circular economy, where materials are designed to be repaired, reused, and recycled rather than discarded. infinam.com this compound is particularly well-suited for this purpose due to the ability of its boronic acid group to form dynamic covalent bonds (boronic esters). When used as a cross-linker in thermoset polymers, these dynamic bonds can be broken and reformed, allowing the material to be reprocessed, reshaped, or healed. This imparts recyclability to thermosets, a class of plastics that are traditionally non-recyclable, creating materials known as vitrimers. unileoben.ac.at The integration of bio-based monomers like this compound into such systems contributes to the development of advanced, recyclable composites that reduce reliance on fossil fuels and minimize plastic waste. unileoben.ac.at
Future Research Directions and Emerging Paradigms
Development of Next-Generation Sensory Materials and Devices
The inherent ability of the boronic acid moiety to reversibly bind with diols forms the foundation for its use in sensory applications. Future research is poised to expand upon this, leading to the development of highly sensitive and selective sensory materials and devices. 3-HPBA is a promising building block for creating carbon quantum dots that can act as selective fructose (B13574) sensors. sigmaaldrich.com Furthermore, its utility in the development of modified electrodes for electrochemical biosensors is an active area of research. sigmaaldrich.com
Future endeavors will likely focus on the integration of 3-HPBA into more complex sensor arrays and portable devices for real-time monitoring of biologically and environmentally important analytes. Research will likely explore the modification of the 3-HPBA structure to enhance its affinity and selectivity for a wider range of polyols and other target molecules. The development of ratiometric fluorescent sensors based on 3-HPBA could provide more accurate and reliable detection by minimizing background interference.
Exploration of Novel Catalytic Transformations
3-Hydroxyphenylboronic acid is already recognized for its role as a reagent in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. myskinrecipes.com Future research is anticipated to explore the catalytic potential of 3-HPBA and its derivatives in a broader range of organic transformations. The Lewis acidic nature of the boron center can be harnessed to catalyze reactions such as dehydrations, condensations, and acylations.
The development of chiral catalysts derived from 3-HPBA for asymmetric synthesis is a particularly promising avenue. By incorporating chiral auxiliaries onto the phenyl ring, it may be possible to create catalysts that can induce high levels of enantioselectivity in various reactions. Furthermore, immobilizing 3-HPBA-based catalysts on solid supports could lead to the development of recyclable and more sustainable catalytic systems.
Integration into Advanced Functional Materials and Nanomaterials
The integration of 3-Hydroxyphenylboronic acid into polymers and nanomaterials is a rapidly emerging field with the potential to create novel materials with "smart" or stimuli-responsive properties. 3-HPBA can be used as a monomer or a cross-linking agent in the synthesis of hydrogels that can respond to changes in pH or the presence of specific analytes like glucose. myskinrecipes.com It is also used to synthesize boron/nitrogen-doped polymer nano/microspheres through hydrothermal polymerization. sigmaaldrich.com
Future research will likely focus on the design and synthesis of advanced functional materials where 3-HPBA acts as a key functional component. This includes the development of self-healing polymers, targeted drug delivery systems, and materials for affinity chromatography. The incorporation of 3-HPBA into nanomaterials such as nanoparticles and nanotubes could lead to hybrid materials with unique optical, electronic, and biomedical properties. nih.govunair.ac.id
| Material Type | Potential Application |
| Stimuli-Responsive Hydrogels | Glucose-responsive insulin (B600854) delivery, Self-healing materials |
| Functionalized Nanoparticles | Targeted drug delivery, Bioimaging |
| Boron-Doped Polymers | Advanced electronics, Catalysis |
Expanding Supramolecular Applications beyond Diol Recognition
While the recognition of diols, particularly saccharides, is a well-established application of boronic acids, future research aims to expand the scope of supramolecular recognition to other classes of molecules. bath.ac.uknih.gov The interaction of the boronic acid moiety is not limited to diols; it can also interact with other functional groups such as amines and carboxylates, as well as anions like fluoride (B91410). bath.ac.uk
Emerging research is exploring the use of 3-HPBA in the design of receptors for amino acids, neurotransmitters, and other biologically relevant molecules. The development of multi-responsive systems, where the binding event can be triggered or modulated by more than one stimulus, is a key area of interest. rsc.org This could lead to the creation of sophisticated molecular switches and logic gates based on the supramolecular chemistry of 3-HPBA.
Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Tools
A deeper understanding of the fundamental interactions between 3-Hydroxyphenylboronic acid and its binding partners is crucial for the rational design of new functional materials and systems. The application of advanced spectroscopic techniques, such as multidimensional NMR, fluorescence correlation spectroscopy, and surface plasmon resonance, will provide detailed insights into the kinetics and thermodynamics of these interactions.
Computational modeling, including density functional theory (DFT) and molecular dynamics (MD) simulations, will play an increasingly important role in elucidating the binding modes and predicting the properties of new 3-HPBA derivatives. These computational tools can guide synthetic efforts by identifying promising molecular designs with enhanced affinity and selectivity for specific targets.
Strategies for Enhanced Selectivity and Responsiveness in Chemical Systems
Achieving high selectivity for a specific analyte in a complex mixture remains a significant challenge. Future research will focus on developing strategies to enhance the selectivity and responsiveness of chemical systems based on 3-Hydroxyphenylboronic acid. One approach involves the rational design of the binding pocket by introducing additional functional groups that can form secondary interactions with the target molecule.
Another strategy is the development of "turn-on" fluorescent probes, where the fluorescence is significantly enhanced upon binding to the analyte. This provides a high signal-to-noise ratio and improves detection sensitivity. The synthesis of boronic acids with tailored pKa values will also be critical for developing sensors and responsive systems that can operate under specific pH conditions, such as physiological pH.
| Strategy | Desired Outcome |
| Rational design of binding pocket | Increased selectivity for target analyte |
| Development of "turn-on" probes | Higher sensitivity and signal-to-noise ratio |
| Tailoring pKa values | Operation under specific pH conditions |
Q & A
Q. What advanced techniques can detect anhydride impurities in this compound?
- Methodological Answer : Anhydride content can be measured via:
- B NMR: Anhydrides show distinct shifts (δ ~18–22 ppm) compared to free boronic acid.
- TGA: Weight loss at 150–200°C corresponds to anhydride decomposition.
- X-ray photoelectron spectroscopy (XPS) to quantify boron oxidation states .
Data Contradiction Analysis
Q. Conflicting reports on thermal stability: How to design experiments to clarify decomposition pathways?
Q. Divergent catalytic activity in cross-coupling: What factors contribute to variability?
- Methodological Answer : Systematically test:
- Ligand effects (bidentate vs. monodentate phosphines).
- Solvent dielectric constants (DMF vs. THF).
- Substrate electronic profiles (electron-rich vs. electron-poor aryl halides).
- Use Design of Experiments (DoE) software (e.g., JMP) to identify interaction effects .
Safety and Compliance
Q. What are the critical safety protocols for handling this compound?
- Methodological Answer :
- Use nitrile gloves and sealed goggles to prevent skin/eye contact.
- Conduct reactions in fume hoods to avoid inhalation of fine powders.
- Store separately from strong oxidizers (e.g., KMnO) to prevent exothermic reactions.
- Emergency procedures: Rinse exposed skin with 0.9% saline; administer oxygen if inhaled .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
